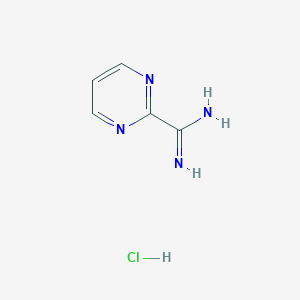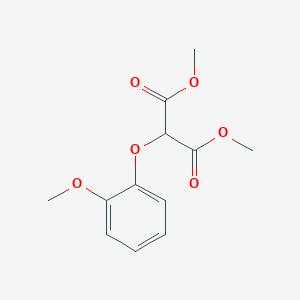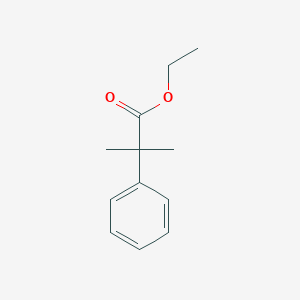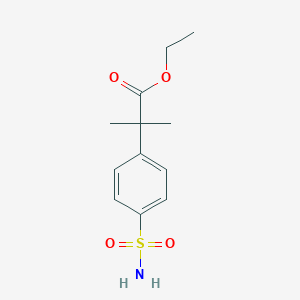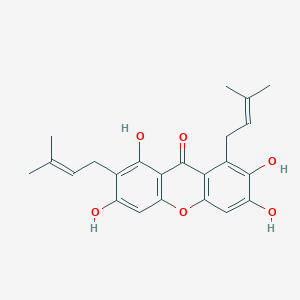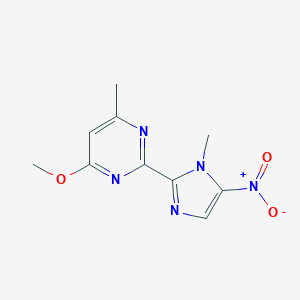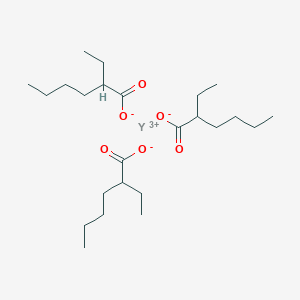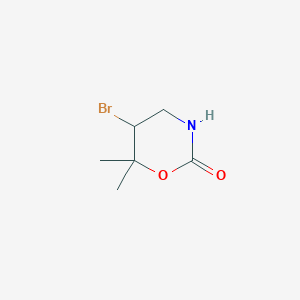
5-Bromo-6,6-dimethyl-1,3-oxazinan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-6,6-dimethyl-1,3-oxazinan-2-one is a chemical compound that belongs to the oxazinanone family. It is also known as BDO and has been extensively studied for its potential applications in various fields of research.
Mecanismo De Acción
The mechanism of action of BDO is not fully understood. However, it has been reported to inhibit the growth of microorganisms by disrupting the cell membrane and inhibiting protein synthesis. BDO has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Efectos Bioquímicos Y Fisiológicos
BDO has been reported to have low toxicity and has shown no significant adverse effects on human health. However, further studies are required to fully understand the biochemical and physiological effects of BDO.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using BDO in lab experiments is its high purity and yield. Additionally, BDO has been reported to have a broad spectrum of biological activities, which makes it a potential candidate for various applications. However, the limitations of using BDO include its high cost and limited availability.
Direcciones Futuras
For the use of BDO include the synthesis of new bioactive compounds, the investigation of its mechanism of action, and the development of new catalytic systems.
Métodos De Síntesis
The synthesis of 5-Bromo-6,6-dimethyl-1,3-oxazinan-2-one involves the reaction of 6,6-dimethyl-2-oxo-1,3-oxazinan-5-yl chloride with sodium bromide in the presence of potassium carbonate. The reaction takes place in acetonitrile and is carried out under reflux conditions. This method has been reported to yield high purity and high yield of BDO.
Aplicaciones Científicas De Investigación
BDO has been extensively studied for its potential applications in various fields of research. It has been reported to have antimicrobial, antifungal, and antitumor properties. BDO has also been used as a ligand in the synthesis of metal complexes and has shown promising results in catalytic reactions. Additionally, BDO has been used as a starting material in the synthesis of various bioactive compounds.
Propiedades
Número CAS |
107262-09-9 |
|---|---|
Nombre del producto |
5-Bromo-6,6-dimethyl-1,3-oxazinan-2-one |
Fórmula molecular |
C6H10BrNO2 |
Peso molecular |
208.05 g/mol |
Nombre IUPAC |
5-bromo-6,6-dimethyl-1,3-oxazinan-2-one |
InChI |
InChI=1S/C6H10BrNO2/c1-6(2)4(7)3-8-5(9)10-6/h4H,3H2,1-2H3,(H,8,9) |
Clave InChI |
PEBDQLCSOMCQSI-UHFFFAOYSA-N |
SMILES |
CC1(C(CNC(=O)O1)Br)C |
SMILES canónico |
CC1(C(CNC(=O)O1)Br)C |
Sinónimos |
2H-1,3-Oxazin-2-one,5-bromotetrahydro-6,6-dimethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-(aminomethyl)propyl]-N,N-dimethylamine](/img/structure/B22886.png)


